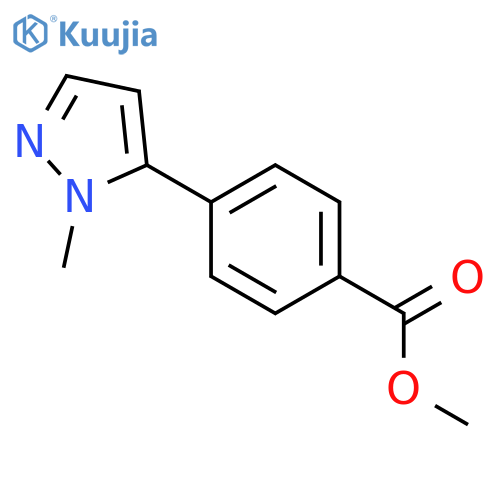

Cas no 179057-12-6 (Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate)

179057-12-6 structure

商品名:Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

CAS番号:179057-12-6

MF:C12H12N2O2

メガワット:216.235882759094

MDL:MFCD11846164

CID:66118

PubChem ID:10798753

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

- methyl 4-(2-methylpyrazol-3-yl)benzoate

- 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid methyl ester

- AG-E-29428

- AK135121

- Benzoic acid,4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester

- CTK4D7173

- KB-54191

- methyl 4-(1-methylpyrazol-5-yl)benzoate

- SureCN8808172

- FT-0710733

- Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester

- Z2044793880

- AKOS016845994

- 2-amino-4-methoxy-4-oxobutanoic?acid?hydrochloride

- W17388

- DTXSID80445051

- Methyl 4-(1-Methyl-5-pyrazolyl)benzoate

- SY121225

- 179057-12-6

- CS-0061737

- MFCD11846164

- SCHEMBL8808172

- ZB1447

- DS-4893

- A3973

- AMY32990

- DB-065255

- Methyl4-(1-methyl-1H-pyrazol-5-yl)benzoate

-

- MDL: MFCD11846164

- インチ: InChI=1S/C12H12N2O2/c1-14-11(7-8-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3

- InChIKey: PYEWEFGLTSTRFG-UHFFFAOYSA-N

- ほほえんだ: CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)OC

計算された属性

- せいみつぶんしりょう: 216.09000

- どういたいしつりょう: 216.089877630 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 216.24

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 44.1Ų

じっけんとくせい

- 密度みつど: 1.16

- ふってん: 357.507°C at 760 mmHg

- フラッシュポイント: 170.015°C

- 屈折率: 1.576

- PSA: 44.12000

- LogP: 1.87370

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate セキュリティ情報

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D763629-100mg |

Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester |

179057-12-6 | 95% | 100mg |

$65 | 2024-06-07 | |

| abcr | AB513118-250mg |

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate; . |

179057-12-6 | 250mg |

€285.40 | 2024-04-18 | ||

| eNovation Chemicals LLC | D763629-250mg |

Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester |

179057-12-6 | 95% | 250mg |

$650 | 2025-02-24 | |

| eNovation Chemicals LLC | D763629-250mg |

Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester |

179057-12-6 | 95% | 250mg |

$650 | 2025-02-27 | |

| eNovation Chemicals LLC | D763629-250mg |

Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester |

179057-12-6 | 95% | 250mg |

$95 | 2024-06-07 | |

| Chemenu | CM131686-1g |

methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate |

179057-12-6 | 95% | 1g |

$379 | 2021-08-05 | |

| Chemenu | CM131686-1g |

methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate |

179057-12-6 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Alichem | A049005726-1g |

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate |

179057-12-6 | 95% | 1g |

$417.15 | 2022-04-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59820-1g |

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate |

179057-12-6 | 1g |

¥4952.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D763629-1g |

Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester |

179057-12-6 | 95% | 1g |

$335 | 2023-09-04 |

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

179057-12-6 (Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:179057-12-6)Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

清らかである:99%

はかる:1g

価格 ($):151.0